An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 4-(3,4-Dichlorophenyl)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development.
Core Chemical Properties
4-(3,4-Dichlorophenyl)butanoic acid is a halogenated aromatic fatty acid derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3,4-dichlorophenyl)butanoic acid | - |
| CAS Number | 25157-66-8 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 233.09 g/mol | [1] |
| Predicted XLogP | 3.3 | [2] |
| Purity | 97% | [1] |
Spectroscopic Data
While specific spectra for 4-(3,4-Dichlorophenyl)butanoic acid were not found, analysis of closely related compounds suggests that standard spectroscopic techniques are used for its characterization. For a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, detailed ¹H and ¹³C NMR, as well as mass spectrometry data, have been reported, which can serve as a reference for the analysis of the title compound.[3]
Experimental Protocols
Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid
A detailed experimental protocol for the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid is not explicitly described in the available literature. However, a patented process for a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, provides a potential synthetic route starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[4] This process involves the reduction of the keto group, followed by further modifications.
A general workflow for a potential synthesis, based on related procedures, is outlined below. This should be considered a hypothetical pathway and would require optimization and validation.
Caption: Hypothetical synthesis workflow for 4-(3,4-Dichlorophenyl)butanoic acid.
Experimental Steps (Hypothetical):
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Reduction: The starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, would be dissolved in a suitable solvent and treated with a reducing agent to convert the ketone to a hydroxyl group, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]
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Purification of Intermediate: The resulting hydroxy acid could be purified using techniques such as extraction and crystallization.[4]
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Dehydroxylation: The hydroxyl group of the intermediate would then be removed. This step is critical and would require specific reagents to achieve the desired butanoic acid.
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Final Purification: The final product, 4-(3,4-Dichlorophenyl)butanoic acid, would be purified using methods like column chromatography or recrystallization to achieve the desired purity.
Analytical Characterization
The characterization of 4-(3,4-Dichlorophenyl)butanoic acid would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.
Biological Activity and Signaling Pathways
The biological activity of 4-(3,4-Dichlorophenyl)butanoic acid is not well-documented in the scientific literature. However, related compounds have shown some biological effects.
Antimicrobial Activity
Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and screened for their antimicrobial activity.[5][6] Some of these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria.[5] The exact mechanism of action for these compounds was not elucidated.
Potential as a Synthetic Intermediate
It is important to note that 4-(3,4-Dichlorophenyl)butanoic acid and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, a related compound is a precursor in the synthesis of sertraline, a well-known antidepressant.[4]
Due to the lack of specific studies on 4-(3,4-Dichlorophenyl)butanoic acid, no signaling pathways have been identified to be directly modulated by this compound. Research in this area is required to understand its potential pharmacological effects.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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In case of exposure:
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Skin contact: Wash with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
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Storage: Keep container tightly closed in a dry and well-ventilated place.
The following diagram outlines a general workflow for safe handling of this chemical compound.
Caption: General safety workflow for handling 4-(3,4-Dichlorophenyl)butanoic acid.
This guide provides a summary of the currently available technical information on 4-(3,4-Dichlorophenyl)butanoic acid. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties. Researchers are encouraged to consult relevant safety data for similar compounds and to perform a thorough risk assessment before handling.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 4-(3,4-dichlorophenyl)butanoic acid (C10H10Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
